Hernandonine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28314-78-5 |
|---|---|
Molecular Formula |
C18H9NO5 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.03,7.016,23.018,22]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one |
InChI |
InChI=1S/C18H9NO5/c20-16-9-1-2-10-17(23-6-21-10)13(9)14-12-8(3-4-19-15(12)16)5-11-18(14)24-7-22-11/h1-5H,6-7H2 |
InChI Key |
QHFWZNALDDSHFJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |
Other CAS No. |
28314-78-5 |
Synonyms |
11H-(1,3)Benzodioxolo(6,5,4-de)-1,3-benzodioxolo(4,5-g)quinolin-11-one 11H-Bis(1,3)benzodioxolo(6,5,4-de:4',5'-g)quinolin-11-one hernandonine |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Synthetic Methodologies of Hernandonine
Natural Occurrence and Phytochemical Sourcing
Hernandonine is an alkaloid predominantly found in plants belonging to the Hernandiaceae family. researchgate.netresearchgate.netasianpubs.org Extensive phytochemical investigations have led to its isolation from various species within this family. Notably, it has been sourced from the root wood, root bark, and trunk bark of Hernandia nymphaeifolia. nih.gov Other documented plant sources include Hernandia ovigera, Hernandia sonora, and Lindera chunii from the Lauraceae family. jst.go.jpresearchgate.net The presence of this compound and related aporphine (B1220529) alkaloids is considered a characteristic feature of the Hernandiaceae family.
Table 1: Natural Plant Sources of this compound
| Plant Species | Family | Part of Plant | Reference |
|---|---|---|---|
| Hernandia nymphaeifolia | Hernandiaceae | Root wood, Root bark, Trunk bark | nih.gov |
| Hernandia ovigera | Hernandiaceae | Bark | jst.go.jp |
| Hernandia sonora | Hernandiaceae | Trunk bark | jst.go.jp |
| Lindera chunii | Lauraceae | Roots | researchgate.net |
Advanced Chromatographic Techniques for Isolation and Purification
The isolation of this compound from its natural plant sources involves a series of extraction and chromatographic purification steps. The initial step is typically the extraction of the plant material (e.g., dried and powdered root wood) with an organic solvent like methanol (B129727) (MeOH). nih.gov The resulting crude extract is a complex mixture of various phytochemicals.
To isolate this compound, the crude extract is subjected to solvent-solvent partitioning. For instance, a methanolic extract might be partitioned with a non-polar solvent like hexane, followed by a solvent of intermediate polarity such as dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3). nih.gov The fraction containing the alkaloids is then concentrated.
This enriched fraction undergoes further purification using various chromatographic techniques. scribd.com Column chromatography with a stationary phase like silica (B1680970) gel is a common primary purification step. nih.gov For more refined separation, techniques such as Medium Pressure Liquid Chromatography (MPLC) and preparative Thin-Layer Chromatography (TLC) are employed. nih.govscribd.com In modern phytochemical studies, High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (like ODS or C18), is utilized for the final purification to yield highly pure this compound. researchgate.netnih.govresearchgate.net The purity of the isolated compound is often verified by HPLC analysis.
Comprehensive Spectroscopic Analyses for Structural Determination
The definitive structure of this compound has been established through a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. researchgate.netresearchgate.net HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.
Standard mass spectrometry (MS) also provides crucial structural information through fragmentation analysis. nih.gov In the mass spectrometer, the this compound molecule is ionized and breaks apart into characteristic fragment ions. The pattern of these fragments provides a fingerprint that helps to confirm the core aporphine structure. Key fragmentation patterns often involve the cleavage of bonds within the heterocyclic ring system and the loss of substituent groups like methoxy (B1213986) (-OCH3) moieties. researchgate.netcaymanchem.comnih.gov
Table 2: General Fragmentation Insights from Mass Spectrometry for Aporphine Alkaloids
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass of the molecular ion. | Determines the precise elemental composition (molecular formula). researchgate.netresearchgate.net |
| Electron Ionization Mass Spectrometry (EI-MS) | Generates a reproducible fragmentation pattern. | Helps identify the core structure and substituent groups by analyzing the masses of the fragment ions produced. caymanchem.com |
Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. jst.go.jp A full assignment of the structure requires a suite of NMR experiments.
¹H NMR: This experiment identifies all the hydrogen atoms (protons) in the molecule, providing information about their chemical environment (chemical shift), the number of protons of each type (integration), and their neighboring protons (spin-spin coupling). mdpi.comhmdb.cahmdb.ca
¹³C NMR: This technique detects the carbon atoms, revealing the number of different carbon environments in the molecule and their chemical nature (e.g., aromatic, carbonyl, aliphatic). ucl.ac.uk
2D NMR Experiments: To assemble the complete structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule.
Through the combined interpretation of these NMR data, the precise connectivity of the atoms in the tetracyclic aporphine core and the positions of the substituent groups (methoxy and methylenedioxy groups) of this compound can be unequivocally determined. researchgate.netresearchgate.net
Advanced X-ray Crystallography and Diffraction Studies
While spectroscopic methods provide a detailed picture of the molecular structure, X-ray crystallography offers the most definitive proof of the three-dimensional arrangement of atoms in a molecule. This technique requires the compound to be in a crystalline form.
Chemical Synthesis Pathways for this compound and its Analogues
The total synthesis of aporphine alkaloids, including this compound, is an active area of research in organic chemistry. researchgate.neteurekaselect.com These synthetic efforts are not only academically challenging but also provide a route to produce these compounds and their analogues for further study. The core of the synthesis is the construction of the 4H-dibenzo[de,g]quinoline tetracyclic system. acs.org
Several general strategies have been developed for the synthesis of the aporphine core:
Intramolecular Aryl Coupling: A common and powerful strategy involves the intramolecular coupling of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor. This key cyclization step, which forms the biphenyl (B1667301) linkage of the aporphine core, can be achieved through various methods, including:
Metal-catalyzed reactions: Using transition metal catalysts like palladium or copper to facilitate the C-C bond formation. nih.gov
Photochemical cyclization (Pschorr reaction): Using light to induce the cyclization of a diazonium salt intermediate. nih.gov
Oxidative coupling: Employing oxidizing agents to promote the coupling of phenolic groups on the precursor.
Benzyne Chemistry: More modern approaches utilize the reaction of isoquinoline (B145761) derivatives with arynes (generated in situ) to rapidly assemble the functionalized aporphine scaffold. researchgate.netnih.gov
Cycloaddition Reactions: Some synthetic routes employ [4+2] cycloaddition (Diels-Alder) reactions to construct parts of the ring system. researchgate.net
These synthetic pathways allow for the creation of not only this compound itself but also a wide variety of analogues with different substitution patterns, which can be valuable for structure-activity relationship studies. nih.gov A unified total synthesis for related aporphines has been reported, highlighting the feasibility of accessing these complex structures through multi-step chemical synthesis. jst.go.jp
Total Synthesis Strategies and Key Reaction Steps
The total synthesis of this compound, a complex molecular architecture, presents a significant challenge in organic chemistry. A unified strategy for the synthesis of various benzylisoquinoline alkaloids, including aporphines like this compound, has been developed. jst.go.jp This approach often involves the construction of the core isoquinoline structure followed by oxidative cyclization to form the characteristic aporphine ring system.
A key transformation in many synthetic routes to aporphine alkaloids is the Bischler-Napieralski or Pictet-Spengler reaction to form the dihydroisoquinoline core. This is typically followed by N-methylation and subsequent intramolecular phenolic oxidative coupling (e.g., using reagents like ferric chloride or vanadium oxytrifluoride) to forge the biaryl bond that defines the aporphine skeleton. The final steps often involve oxidation of the aporphine to the corresponding oxoaporphine.
Another notable synthetic methodology applicable to related structures is the Hantzsch dihydropyridine (B1217469) synthesis, which allows for the construction of the pyridine (B92270) ring found in some classes of alkaloids through a multicomponent condensation reaction. organic-chemistry.org While not directly a synthesis of this compound itself, it showcases a relevant strategy for constructing nitrogen-containing heterocyclic cores from simpler acyclic precursors. organic-chemistry.org
| Key Reaction Type | Description | Relevance to this compound Synthesis |
| Bischler-Napieralski/Pictet-Spengler | Cyclization of a β-arylethylamine with an aldehyde or its derivative to form a tetrahydroisoquinoline. | Forms the foundational isoquinoline core of the alkaloid. |
| Phenolic Oxidative Coupling | Intramolecular coupling of two phenol (B47542) rings to form a biaryl bond. | Creates the crucial C-C bond that closes the aporphine ring system. |
| Oxidation | Conversion of an aporphine to an oxoaporphine. | Introduces the ketone functionality at the C-7 position. |
Semisynthetic Approaches from Natural Precursors
Semisynthesis offers an alternative and often more efficient route to this compound and its analogs by utilizing structurally related and more abundant natural products as starting materials. Aporphine alkaloids, in general, are a well-studied class, and transformations between them are common.
For instance, (+)-Boldine, a readily available 1,2,9,10-tetraoxygenated aporphine alkaloid, has been used as a starting material (a semisynthetic feedstock) to prepare a variety of analogs. colab.ws Methodologies developed for the modification of boldine, such as selective O-alkylation, could potentially be adapted to synthesize this compound from a suitable precursor. colab.ws This approach leverages the pre-existing complex scaffold provided by nature, reducing the number of synthetic steps required compared to a total synthesis. The primary challenge lies in the selective functionalization and oxidation of the precursor to match the specific substitution pattern and oxidation state of this compound.
Derivatization and Structural Modification for Chemical Biology Probes
The derivatization of natural products like this compound is a powerful strategy in chemical biology to create probes for studying biological processes and identifying molecular targets. nih.gov These probes are often designed with specific functionalities that allow for visualization, affinity-based pulldown of binding partners, or altered pharmacological properties.
While specific chemical biology probes derived directly from this compound are not extensively detailed in the provided search results, general principles of probe design are well-established. nih.govdiva-portal.orguu.se These include:
Affinity Tags: Attaching a biotin (B1667282) or a similar high-affinity tag to the this compound scaffold. This allows for the enrichment of proteins that bind to the molecule from complex biological samples, a technique known as activity-based protein profiling (ABPP). nih.gov
Fluorophores: Conjugating a fluorescent molecule to this compound would enable researchers to visualize its subcellular localization and track its movement within living cells using microscopy.
Photo-affinity Labels: Incorporating a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules. This can be used to irreversibly link this compound to its direct biological targets for subsequent identification.
Chemoselective Handles: Introducing a unique chemical group, such as an alkyne or azide (B81097) for "click chemistry," allows for the specific and efficient attachment of various reporter tags (like fluorophores or affinity labels) after the probe has interacted with its biological target. diva-portal.orguu.se
Recent research has highlighted this compound's ability to inhibit ribosomal RNA (rRNA) synthesis and modulate complex signaling pathways involving p53 and YAP. nih.govtandfonline.comnih.govresearchgate.netmdpi.com The development of derivatized this compound probes would be invaluable for dissecting these mechanisms at a molecular level, for example, by identifying the precise protein(s) within the RNA polymerase I machinery or associated pathways with which this compound directly interacts. nih.govnih.gov
Biosynthetic Pathways and Precursor Studies of Hernandonine
Proposed Biogenetic Origins within the Alkaloid Family (e.g., Tyrosine Alkaloid Pathway)
Hernandonine is classified as an oxoaporphine alkaloid, falling under the broader category of tyrosine alkaloids and aporphine (B1220529) alkaloids. uni.lunih.govbidd.group These alkaloids are integral members of the benzylisoquinoline alkaloids (BIAs) family, a large and structurally diverse group of natural products predominantly found in plants. nih.gov
The biosynthesis of BIAs, and consequently aporphine alkaloids like this compound, initiates with the amino acid L-tyrosine. nih.gov The initial committed step in this pathway involves the condensation of dopamine (B1211576) and 4-hydroxyphenyl acetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS). nih.gov This leads to the formation of early benzylisoquinoline intermediates. A pivotal branch point intermediate in the biosynthesis of numerous BIA structural subgroups, including aporphines, is (S)-reticuline. nih.govsci-hub.senih.gov While (S)-reticuline is a major precursor in many BIA-producing plants, some studies suggest that in certain species, such as sacred lotus (B1177795) (Nelumbo nucifera), aporphine and bis-BIA pathways might branch from N-methylcoclaurine or armepavine, rather than directly from reticuline (B1680550).
Identification and Characterization of Biosynthetic Intermediates
The pathway leading to aporphine alkaloids from the central intermediate (S)-reticuline involves several key steps. Corytuberine and magnoflorine (B1675912) are recognized as early intermediates in the aporphine alkaloid biosynthetic pathway, derived from (S)-reticuline. nih.govnih.gov The structural modifications observed in aporphine alkaloids suggest that they are produced from these intermediates through a series of oxidative, dehydroxylation, and demethylation reactions. nih.gov
For instance, in the sacred lotus, the enzyme NnCYP80G has been shown to stereospecifically convert (R)-armepavine to pronuciferine, which is a proaporphine alkaloid and a presumed precursor to nuciferine, another aporphine alkaloid. This highlights the existence of proaporphine intermediates in the biosynthesis of some aporphine compounds. While specific intermediates leading directly to this compound are not explicitly detailed in current literature, its classification within the oxoaporphine family strongly implies a similar biosynthetic trajectory involving these established BIA and aporphine precursors.
Enzymatic Activities and Catalytic Mechanisms in this compound Biosynthesis
The conversion of L-tyrosine into complex aporphine alkaloids like this compound relies on a sophisticated array of enzymatic activities. Key enzymes involved in the broader benzylisoquinoline alkaloid (BIA) biosynthesis, which precedes aporphine formation, include various methyltransferases and cytochrome P450 monooxygenases. nih.govnih.gov
Specific enzymatic steps in aporphine biosynthesis include:
Norcoclaurine Synthase (NCS): Catalyzes the initial condensation of dopamine and 4-hydroxyphenyl acetaldehyde. nih.gov
Methyltransferases: A range of methyltransferases, such as 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), 4'-O-methyltransferase (4'OMT), 7-O-methyltransferase (7OMT), and reticuline N-methyltransferase (RNMT), are crucial for various methylation steps that modify the alkaloid structure. nih.govnih.gov
Corytuberine Synthase (CTS) / Cytochrome P450 Enzymes (e.g., CYP80G2): These enzymes are responsible for the conversion of (S)-reticuline to (S)-corytuberine, a critical step in forming the aporphine skeleton. nih.gov
CYP80 Family Enzymes (e.g., AcCYP80G7, AcCYP80Q8, NnCYP80G, NnCYP80Q1): These cytochrome P450 enzymes play a significant role in forming the aporphine alkaloid skeleton through intramolecular C-C or C-O coupling reactions, as well as hydroxylation and isomerization steps.
CYP719C Enzymes (e.g., CYP719C3, CYP719C4): These enzymes are known to catalyze the formation of the methylenedioxy bridge, a common structural feature in many aporphine alkaloids.
Genetic and Transcriptomic Investigations of Biosynthetic Gene Clusters
Genetic and transcriptomic investigations are instrumental in unraveling the complex organization and regulation of plant secondary metabolite pathways. While specific biosynthetic gene clusters for this compound have not been extensively reported, broader studies on aporphine alkaloids and their parent BIA pathways provide valuable insights.
Genome assemblies of alkaloid-producing plants have revealed that genes encoding enzymes involved in biosynthetic pathways often co-localize in clusters, facilitating their discovery and providing clues about their evolutionary origins and regulatory mechanisms. Transcriptomic analyses, such as digital gene expression analysis and RNA-seq, are employed to identify genes that are co-expressed with known pathway components, thereby inferring their involvement in alkaloid biosynthesis. uni.lunih.gov
For instance, in the sacred lotus, a plant known for its diverse BIA profile, a cluster of approximately 90 genes has been identified as being closely associated with alkaloid content. This cluster includes genes encoding enzymes like NnCYP80G and several BIA methyltransferases, which are directly involved in the biosynthesis of aporphine alkaloids such as nuciferine. Furthermore, genes encoding key enzymes in the common BIA pathway and subsequent aporphine branches, including NCS, 6OMT, CNMT, N-methylcoclaurine 3′-hydroxylase (NMCH), 4'OMT, CTS, scoulerine-9-O-methyltransferase (SOMT), codeine 3-O-demethylase (CODM), and thebaine 6-O-demethylase (T6ODM), have been characterized in various plant species. nih.gov These findings collectively contribute to a growing understanding of the genetic architecture underpinning the biosynthesis of aporphine alkaloids, including this compound.
Mechanistic Investigations of Hernandonine S Molecular and Cellular Interactions
Modulation of Ribosomal Biogenesis and RNA Polymerase I (RNA Pol. I) Activity
A primary mechanism of action for hernandonine is its targeted inhibition of ribosome biogenesis, a process fundamental to cell growth and proliferation. nih.gov This is achieved by disrupting the activity of RNA Pol. I, the enzyme complex responsible for transcribing ribosomal RNA genes. nih.govaacrjournals.org
This compound actively inhibits the synthesis of ribosomal RNA. nih.govaacrjournals.org Research demonstrates that the compound significantly curtails the transcription of nascent rRNA and diminishes the expression of the 45S rRNA precursor, which is the initial transcript from rDNA that is processed into mature 18S, 5.8S, and 28S rRNAs. nih.govaacrjournals.orgmdpi.com This inhibition of rRNA synthesis is a rate-limiting step in the production of new ribosomes. nih.gov Studies comparing its effects to other compounds note that this compound effectively suppresses rRNA synthesis. nih.gov This action disrupts the supply of essential components for ribosome assembly. researchgate.net
The inhibition of rRNA synthesis by this compound triggers a state known as nucleolar stress. nih.govaacrjournals.orgmdpi.com This is characterized by the disorganization of the nucleolus, the primary site of ribosome biogenesis. nycu.edu.tw A hallmark of this stress response induced by this compound is the rearrangement and segregation of nucleolar proteins. nih.govaacrjournals.orgresearchgate.net This disruption of nucleolar integrity serves as a cellular signal for impaired ribosome production. nycu.edu.tw The induction of nucleolar stress is a key event that connects the inhibition of RNA Pol. I to downstream cellular responses, including apoptosis. nih.govaacrjournals.orgaacrjournals.org
This compound directly targets the RNA Pol. I machinery by inducing the degradation of its largest catalytic subunit, RPA194 (also known as POLR1A). nih.govaacrjournals.orgmdpi.com This effect is not due to transcriptional repression of the RPA194 gene but rather to post-translational destabilization. nih.govaacrjournals.org Studies have shown that this compound promotes the degradation of RPA194 in a proteasome-dependent manner. nih.govaacrjournals.orgnih.govresearchgate.netnih.gov This action is dose- and time-dependent and effectively dismantles the RNA Pol. I holoenzyme, leading to a halt in rRNA transcription. aacrjournals.org The mechanism is reminiscent of other specific RNA Pol. I inhibitors. nih.govmdpi.com
As a direct consequence of inhibiting ribosome biogenesis, this compound causes a reduction in global protein synthesis. aacrjournals.org By limiting the production of new ribosomes, the cell's capacity for translating mRNA into protein is significantly impaired. aacrjournals.orgnycu.edu.tw This interruption of protein translation affects both cancer and normal cells, indicating a broad impact on a fundamental cellular process. aacrjournals.org This ultimately hinders the rapid cell growth and division that is dependent on high rates of protein production. nih.gov
Regulation of Intracellular Signaling Cascades
This compound's effects extend beyond the nucleolus, influencing critical intracellular signaling pathways that govern cell fate decisions such as apoptosis and cell cycle arrest.
This compound's induction of nucleolar stress activates cellular apoptosis through pathways that can be both dependent and independent of the p53 tumor suppressor protein. nih.govaacrjournals.orgaacrjournals.org In cells with functional p53, this compound treatment leads to the upregulation of p53 and its related signaling genes. nih.gov For instance, it increases the expression of PUMA, a downstream pro-apoptotic gene regulated by p53. aacrjournals.org The activation of p53 is a well-established response to impaired ribosome biogenesis. nih.govmdpi.com
Research in hepatocellular carcinoma cells has shown that this compound-induced autophagic cell death is attenuated when p53 is silenced, confirming the crucial role of this tumor suppressor in mediating the compound's effects. nih.gov However, this compound's activity is not strictly limited to p53-proficient cells, as it also initiates apoptosis in cells lacking functional p53, suggesting the engagement of alternative, p53-independent stress pathways. nih.govaacrjournals.orgaacrjournals.org This dual mechanism broadens the potential applicability of its action. nih.gov
Data Tables
Table 1: Summary of this compound's Effects on RNA Polymerase I and Ribosome Biogenesis
| Parameter | Observed Effect of this compound | References |
| rRNA Synthesis | Inhibits nascent rRNA synthesis, specifically reducing 45S pre-rRNA levels. | nih.govaacrjournals.orgnih.gov |
| Nucleolar Integrity | Causes rearrangement of nucleolar proteins and nucleolar disintegration, indicative of nucleolar stress. | nih.govaacrjournals.orgmdpi.com |
| RNA Pol. I Subunit (RPA194) | Induces proteasome-dependent degradation and destabilization. | nih.govaacrjournals.orgmdpi.comresearchgate.netnih.gov |
| Global Protein Translation | Reduces overall cellular protein synthesis. | aacrjournals.orgnycu.edu.tw |
Table 2: Mechanistic Details of this compound's Interaction with the p53 Signaling Pathway
| Aspect | Finding | References |
| p53-Dependence | Induces apoptosis through both p53-dependent and p53-independent pathways. | nih.govaacrjournals.orgaacrjournals.org |
| Gene Regulation | Upregulates p53 and related signaling genes, such as the pro-apoptotic gene PUMA. | nih.govaacrjournals.org |
| Functional Role | Silencing of p53 diminishes this compound-induced autophagic cell death in certain cell lines. | nih.gov |
| Activation Trigger | Nucleolar stress induced by RNA Pol. I inhibition is a primary trigger for p53 activation. | nih.govnih.gov |
Crosstalk with Hippo-YAP (Yes-associated protein) Signaling Pathways
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. nus.edu.sgoncotarget.com Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. nus.edu.sg Recent studies have revealed a complex interplay between this compound and the Hippo-YAP signaling pathway, particularly in the context of cancer cells.
In studies on hepatocellular carcinoma (HCC), this compound has been shown to upregulate genes related to the Hippo signaling pathway. nih.gov This upregulation is part of a broader cellular response to the compound. Interestingly, while this compound induces autophagic cell death in HCC cells, the associated increase in YAP expression appears to have a protective role for the cancer cells. nih.govmmc.edu.tw Inhibition of YAP was found to sensitize HCC cells to this compound, leading to an increase in autophagy induction. nih.gov This suggests a complex regulatory network where this compound simultaneously triggers a cell death mechanism and a counteracting, pro-survival signal through the Hippo-YAP pathway. The interplay between p53 and YAP signaling is crucial in the this compound-induced autophagic cell death in human HCC cells. nih.gov
Induction of Autophagic Cell Death Processes
Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can either promote cell survival or, when intensely activated, lead to cell death. nih.gov this compound has been demonstrated to be a potent inducer of autophagic cell death in certain cancer cell lines. nih.gov
In hepatocellular carcinoma cells, this compound treatment leads to the formation of autophagic vacuoles and elicits autophagic cell death. nih.gov This process is linked to the upregulation of p53 and Hippo signaling pathway-related genes. nih.gov The induction of DNA damage by this compound appears to be an upstream event that activates the p53 signaling pathway, which in turn initiates autophagy and subsequent cell death. mmc.edu.tw
Similarly, in human pancreatic cancer cells, a related compound, hernandezine, was found to induce autophagic cell death. nih.gov This was evidenced by an increase in autophagic vacuoles and the alleviation of autophagy upon knockdown of the key autophagy-related gene, ATG5. nih.gov The use of autophagy inhibitors significantly reduced hernandezine-induced cell death, confirming the role of autophagy in this process. nih.gov
Protein Kinase Interaction and Inhibition Profiling
Protein kinases are key regulators of numerous cellular processes, and their dysregulation is often implicated in diseases like cancer and neurodegenerative disorders. This compound has been investigated for its ability to interact with and inhibit specific protein kinases.
Selective Inhibition of Dual Specificity Protein Kinase CLK1 (CDC2-like kinase 1)
Recent research has identified this compound as a potential inhibitor of the dual-specificity protein kinase CLK1. researchgate.netnih.gov CLK1 is involved in the regulation of RNA splicing and has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease through its role in tau protein phosphorylation. researchgate.netnih.govresearcher.life
Through structure-guided virtual screening of bioactive phytoconstituents, this compound was identified as a promising candidate for CLK1 inhibition due to its predicted high binding affinity and drug-like properties. researchgate.netnih.gov This selective inhibition suggests a potential therapeutic application for this compound in conditions where CLK1 activity is dysregulated.
Binding Affinity Determination and Molecular Docking Studies with Kinase Domains
To understand the interaction between this compound and CLK1 at a molecular level, computational studies have been employed. Molecular docking is a method used to predict the binding mode and affinity of a ligand to a protein. academie-sciences.fr The binding affinity is often expressed as a binding energy, where a more negative value indicates a stronger interaction. mdpi.com
Molecular docking studies have shown that this compound has a high binding affinity for the kinase domain of CLK1. researchgate.netnih.gov These in silico analyses pinpointed this compound as a promising inhibitor. researchgate.netnih.gov The docking results revealed specific interactions between this compound and the amino acid residues within the CLK1 binding site, providing a structural basis for its inhibitory potential. researchgate.net
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | CLK1 | High |
Table 1: Predicted Binding Affinity of this compound with CLK1. This table is generated based on qualitative statements from research indicating high affinity, as specific numerical values were not provided in the source documents. researchgate.netnih.gov
All-Atom Molecular Dynamics Simulations for Ligand-Protein Complex Stability
To further validate the findings from molecular docking and to assess the stability of the this compound-CLK1 complex over time, all-atom molecular dynamics (MD) simulations have been performed. researchgate.netnih.gov MD simulations provide insights into the dynamic behavior of the ligand-protein complex, which is crucial for understanding the durability of the interaction.
Simulations spanning 500 nanoseconds were conducted to evaluate the stability of the this compound-CLK1 complex. researchgate.netnih.gov The results of these simulations indicated that the complex is stable, reinforcing the potential of this compound as a potent CLK1 inhibitor. researchgate.netnih.govresearcher.life The stability of this interaction is a key factor in the potential development of this compound as a lead compound for therapeutic agents targeting CLK1. researchgate.net
Effects on Cellular Membrane Microdomains
Cellular membrane microdomains, often referred to as lipid rafts, are specialized regions of the plasma membrane enriched in cholesterol and sphingolipids. numberanalytics.comki.senih.gov These domains serve as platforms for organizing signaling molecules and are involved in various cellular processes, including viral entry. numberanalytics.comresearchgate.net
Research on the antiviral properties of this compound has revealed that it can influence these cholesterol-rich lipid rafts. nih.gov In the context of dengue virus infection, this compound's mechanism of action was shown to be similar to that of compounds known to disrupt lipid rafts, such as methyl-β-cyclodextrin (MβCD) and lovastatin. nih.gov This suggests that this compound may exert some of its biological effects by altering the structure and function of these important membrane microdomains. nih.govncl.edu.tw
Influence on Cholesterol-Rich Lipid Rafts and Membrane Fluidity
Current scientific literature does not provide specific data on the direct influence of this compound on cholesterol-rich lipid rafts and membrane fluidity. While lipid rafts, which are microdomains rich in cholesterol and sphingolipids, are known to be crucial in various cellular processes, including signal transduction and pathogen entry, research has yet to explore the interaction of this compound with these specific membrane structures. ebi.ac.ukdoc-developpement-durable.org
Alteration of Cellular Entry Mechanisms (e.g., Pathogen-Host Interactions)
There is no direct evidence detailing the specific mechanisms by which this compound may alter cellular entry pathways used by pathogens. Although some studies touch upon the antiviral properties of this compound, the precise steps in the viral or bacterial entry process that might be affected by this compound remain uncharacterized in the available research.
Modulation of Inflammatory Responses
This compound has demonstrated notable activity in modulating key aspects of the inflammatory response, particularly those involving neutrophils.
Inhibition of Reactive Oxygen Species Production (e.g., Superoxide (B77818) Anion Generation)
This compound has been shown to inhibit the production of superoxide anions (O₂⁻), a type of reactive oxygen species (ROS), by human neutrophils. ebi.ac.ukebi.ac.uk In a study investigating compounds isolated from the root wood of Hernandia nymphaeifolia, this compound displayed inhibitory activity against superoxide anion generation induced by formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB). ebi.ac.uknih.govbiodeep.cnebi.ac.uk Similarly, research on the root bark of the same plant confirmed this inhibitory effect on superoxide anion production in fMLP/CB-stimulated neutrophils. ebi.ac.uk
The inhibitory potency of this compound and related compounds on superoxide anion generation is summarized in the table below.
| Compound | IC₅₀ (μg/mL) for Superoxide Anion Inhibition | Source |
| This compound | ≤ 6.23 | ebi.ac.uk |
| This compound | ≤ 5.72 | ebi.ac.uk |
Regulation of Neutrophil Degranulation and Elastase Release
While this compound inhibits superoxide production, studies on its effect on neutrophil degranulation, specifically elastase release, have shown varied results. One study on compounds from the root wood of Hernandia nymphaeifolia did not report significant inhibition of elastase release by this compound itself, although other co-isolated compounds did show this activity. ebi.ac.ukebi.ac.uk Conversely, another study on alkaloids from the root bark of the same plant indicated that while this compound inhibited superoxide anion production, it was not listed among the compounds that inhibited fMLP/CB-induced elastase release. ebi.ac.uk This suggests a specific inhibitory action of this compound on the NADPH oxidase system responsible for ROS production, rather than a broader effect on neutrophil degranulation.
Interactions with Viral Replication Machinery
Inhibition of HIV-1 Integrase Activity
This compound has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. ebi.ac.uknih.gov This enzyme is responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral life cycle. nih.gov A study on constituents from Lindera chunii identified this compound as having significant inhibitory activity against HIV-1 integrase, with a reported IC₅₀ value of 16.3 μM. ebi.ac.ukebi.ac.uk
The inhibitory activity of this compound against HIV-1 integrase is presented in the table below.
| Compound | IC₅₀ (μM) for HIV-1 Integrase Inhibition | Source |
| This compound | 16.3 | ebi.ac.ukebi.ac.uk |
Disruptive Effects on Dengue Virus Infection Cycle
This compound, an oxoaporphine alkaloid, has demonstrated significant antiviral properties that disrupt the infection cycle of the Dengue virus (DENV). nih.gov Research indicates that its primary inhibitory effects occur during the early stages of the viral infection process. nih.gov The compound's mechanism of action involves multiple molecular and cellular interactions that impede the virus's ability to enter and replicate within host cells. nih.gov
One of the key mechanisms of this compound is its influence on cholesterol-rich lipid rafts on the host cell membrane. nih.govncl.edu.tw These microdomains are crucial for the entry of various viruses, including DENV. ncl.edu.tw By altering these lipid rafts, this compound effectively hinders the initial attachment and subsequent entry of the virus into the host cell. nih.govncl.edu.tw This activity is comparable to other known endocytosis modulators such as genistein (B1671435), wortmannin, methyl-β-cyclodextrin (MβCD), and lovastatin. nih.gov
Furthermore, this compound has been shown to restrain the pseudopodial movement of cells. nih.gov This limitation of cellular motility is likely achieved through the downregulation of genes or proteins that regulate the cytoskeleton and the process of endocytosis. nih.gov By inhibiting these cellular functions, this compound creates an environment that is less conducive to viral uptake.
In addition to interfering with viral entry, this compound also exhibits direct virucidal activity, meaning it can directly inactivate viral particles. nih.gov The efficacy of this compound's anti-DENV activity has been validated not only in cell cultures but also in more complex, disease-relevant models such as induced pluripotent stem cell (iPSC)-derived cerebral organoids. nih.gov
The multifaceted disruptive effects of this compound on the Dengue virus infection cycle are summarized in the table below.
| Mechanism of Action | Effect on Dengue Virus Infection Cycle | Supporting Evidence |
| Influence on Lipid Rafts | Disrupts cholesterol-rich microdomains on the host cell membrane, inhibiting viral entry. nih.govncl.edu.tw | Similar action to endocytosis modulators like genistein and lovastatin. nih.gov |
| Inhibition of Pseudopodial Movement | Restrains cellular motility by potentially downregulating cytoskeleton and endocytosis regulatory genes/proteins. nih.gov | Creates an unfavorable environment for viral uptake. nih.gov |
| Virucidal Activity | Directly inactivates Dengue virus particles. nih.gov | Demonstrates a direct effect on the virus itself. nih.gov |
| Inhibition in Early Infection Stages | Shows notable antiviral properties, particularly in the initial phases of the infection cycle. nih.gov | Confirmed in various in vitro models, including iPSC-derived cerebral organoids. nih.gov |
Structure Activity Relationship Sar and Chemoinformatics of Hernandonine
Elucidation of Molecular Features Governing Biological Activity and Selectivity
The biological activity of hernandonine is intrinsically linked to its distinct chemical architecture. As an oxoaporphine alkaloid, it possesses a tetracyclic core structure. Key molecular features that are thought to influence its bioactivity include the planar aromatic system, the presence and position of methylenedioxy groups, and the ketone functional group on the aporphine (B1220529) ring.
Research has highlighted several biological activities of this compound, including cytotoxic, anti-HIV, and anti-dengue virus (DENV) effects. thieme-connect.denih.govebi.ac.uk The planar nature of the molecule is believed to be a critical factor in its ability to intercalate with DNA, a mechanism often associated with cytotoxic activity. ebi.ac.uk This interaction can disrupt DNA replication and transcription processes in cancer cells, leading to apoptosis. researchgate.netnih.gov
The anti-HIV activity of this compound has been attributed to its ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. ebi.ac.uk The specific interactions between this compound and the active site of this enzyme are likely governed by the spatial arrangement of its functional groups, which allow it to bind effectively and block the enzyme's function. nih.gov
Comparative Analysis of this compound and Related Aporphine Alkaloids
This compound is often co-isolated with other structurally related aporphine alkaloids, providing a valuable opportunity for comparative studies to understand how subtle structural modifications can impact biological activity.
One such related alkaloid is 3-hydroxythis compound . As the name suggests, it differs from this compound by the presence of a hydroxyl group at the C-3 position. In a study evaluating the anti-inflammatory activity of compounds isolated from Hernandia nymphaeifolia, both this compound and 3-hydroxythis compound displayed inhibitory effects on superoxide (B77818) anion production in human neutrophils. researchgate.net However, 3-hydroxythis compound also demonstrated suppression of elastase release, an activity not reported for this compound in the same study, suggesting that the addition of a hydroxyl group at this position can modulate the anti-inflammatory profile. researchgate.net
Other related oxoaporphine alkaloids include oxohernangerine and oxohernagine . Like this compound, these compounds have shown significant anti-inflammatory properties. researchgate.net A comparative study of cytotoxic activity among a number of aporphine alkaloids revealed that this compound was one of several compounds with significant activity against various cancer cell lines. thieme-connect.denih.gov The presence of the oxo group at position 7 is a common feature among these highly active cytotoxic aporphines.
In terms of anti-HIV activity, a comparative study of alkaloids from Lindera chunii found that this compound, along with laurolistine , 7-oxohernangerine , and lindechunine A , showed significant inhibitory activity against HIV-1 integrase. ebi.ac.uk Laurolistine, which lacks the oxo group and has a different substitution pattern on its aromatic rings, exhibited even more potent activity than this compound, indicating that the oxoaporphine scaffold is not the only determinant of anti-HIV efficacy and that other substitution patterns can lead to enhanced inhibitory potential. ebi.ac.uk
The following table provides a comparative overview of this compound and some related aporphine alkaloids.
| Compound | Structural Differences from this compound | Reported Biological Activities |
| This compound | - | Cytotoxic, anti-HIV, anti-DENV, anti-inflammatory, potential CLK1 inhibitor |
| 3-Hydroxythis compound | Addition of a hydroxyl group at C-3 | Anti-inflammatory (inhibits superoxide anion production and elastase release) |
| Oxohernangerine | Different substitution pattern on the aromatic rings | Anti-inflammatory, anti-HIV |
| Laurolistine | Lacks the C-7 oxo group, different aromatic substitution | Anti-HIV (more potent than this compound) |
In Silico Prediction of Biological Activities (e.g., Prediction of Activity Spectra for Substances (PASS) Analysis)
Chemoinformatic tools play a crucial role in predicting the biological activities of chemical compounds based on their structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that analyzes the structure-activity relationships of a vast number of compounds to predict a wide range of biological effects for a new molecule. nih.govresearchgate.net
A PASS analysis was performed on this compound in a study that identified it as a potential inhibitor of CDC2-like kinase 1 (CLK1), a target for neurodegenerative diseases. nih.govresearchgate.net The analysis predicted a spectrum of biological activities for this compound, with the probability of activity (Pa) and probability of inactivity (Pi) indicating the likelihood of each effect.
The results of the PASS analysis for this compound are summarized in the table below. A Pa value higher than the Pi value suggests a good probability of the compound exhibiting that particular biological activity.
| Predicted Biological Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) |
| Antineoplastic | 0.787 | 0.013 |
| Neurotransmitter uptake inhibitor | 0.697 | 0.004 |
| Kinase inhibitor | 0.627 | 0.024 |
| Neurotrophic factor enhancer | 0.528 | 0.012 |
| Anti-Parkinsonian | 0.463 | 0.027 |
| Rigidity relieving | 0.403 | 0.019 |
| Antineurotic | 0.489 | 0.046 |
These in silico predictions align with and expand upon the experimentally observed activities of this compound. nih.govresearchgate.net The high probability of antineoplastic activity is consistent with the cytotoxic effects reported in multiple studies. thieme-connect.deebi.ac.uknih.gov The prediction of kinase inhibitory activity supports the findings of the study that identified this compound as a potential CLK1 inhibitor. nih.govresearchgate.net Furthermore, the predicted activities related to neuroprotection, such as neurotransmitter uptake inhibition and neurotrophic factor enhancement, suggest that this compound may have therapeutic potential for neurodegenerative disorders, a promising avenue for future research. nih.govresearchgate.net
Advanced Computational and Theoretical Chemistry Studies of Hernandonine
Molecular Modeling and Docking Methodologies for Receptor Binding Prediction
Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as hernandonine, will bind to a receptor. researchgate.net These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov The process involves creating a three-dimensional model of both the ligand and the receptor and then computationally simulating their interaction to predict the preferred binding orientation and affinity. researchgate.net
In a recent study, systematic virtual screening, which includes molecular docking, was employed to investigate potential inhibitors for CDC2-like kinase 1 (CLK1), a protein implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net this compound was identified as a promising candidate due to its high binding affinity to CLK1. researchgate.netresearchgate.net The docking analysis helps in visualizing the binding pose and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active site of the receptor. nih.govfoliamedica.bg For instance, the interaction of this compound with the CLK1 active site was analyzed using tools like PyMOL and Discovery Studio Visualizer to understand the polar and non-polar contacts that stabilize the complex. nih.govresearchgate.net
The success of molecular docking heavily relies on the accuracy of the scoring functions used to estimate the binding affinity. researchgate.net These functions take into account various energetic contributions to predict the most stable binding conformation. researchgate.net The data generated from these simulations, such as binding energies, provide a quantitative measure to rank and select promising compounds for further experimental validation. nih.govplos.org
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -9.2 | Not explicitly detailed in the search results |
| Anolobine | Not explicitly detailed in the search results | Not explicitly detailed in the search results |
| KH-CB19 (Reference) | Not explicitly detailed in the search results | Not explicitly detailed in the search results |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like this compound. wikipedia.orgmpg.descispace.com DFT is a computational method that investigates the electronic structure of many-body systems by using the electron density as the fundamental variable, which simplifies the calculations compared to traditional wavefunction-based methods. wikipedia.orgmpg.de This approach allows for the determination of various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO and LUMO energies are critical in predicting a molecule's reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net In the context of this compound, DFT analysis was performed to calculate these frontier molecular orbitals. researchgate.net These calculations provide insights into the regions of the molecule that are most likely to be involved in chemical reactions and interactions with a biological target. researchgate.net The electronic properties derived from DFT can help rationalize the binding affinity and specificity observed in docking studies. nih.govresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | Not explicitly detailed in the search results | Not explicitly detailed in the search results | Not explicitly detailed in the search results |
| KH-CB19 (Reference) | Not explicitly detailed in the search results | Not explicitly detailed in the search results | Not explicitly detailed in the search results |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Protein Interactions
In the investigation of this compound as a potential CLK1 inhibitor, all-atom MD simulations were conducted for 500 nanoseconds to assess the stability of the this compound-CLK1 complex. researchgate.netresearchgate.net The results of these simulations indicated that the complex was stable, reinforcing the findings from the molecular docking studies. researchgate.net Key metrics analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds and other non-covalent interactions over the simulation time. plos.org These simulations can reveal functionally relevant conformational changes in the protein upon ligand binding that are not apparent from static docking poses. mdpi.comfrontiersin.org
Virtual High-Throughput Screening and Ligand Discovery Frameworks
Virtual high-throughput screening (vHTS) is a computational technique used in the early stages of drug discovery to screen large libraries of chemical compounds against a biological target. nih.govcreative-biolabs.commeilerlab.org This approach is a cost-effective and time-efficient alternative to experimental high-throughput screening (HTS). meilerlab.orgsygnaturediscovery.com vHTS can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, which uses information from known active compounds. meilerlab.orgsygnaturediscovery.com
In the search for novel CLK1 inhibitors, a structure-guided virtual screening approach was utilized to screen a database of phytochemicals from Indian medicinal plants. nih.gov This systematic screening process, which included filtering compounds based on drug-like properties (such as Lipinski's rule of five) and subsequent molecular docking, led to the identification of this compound as a promising lead compound. nih.govresearchgate.net The use of vHTS frameworks allows for the rapid narrowing down of a vast chemical space to a manageable number of candidates for further, more detailed computational and experimental investigation. nih.gov This hierarchical approach, starting with large libraries and progressively applying more rigorous filters, is a cornerstone of modern drug discovery. nih.govnih.gov
Analytical Method Development and Preclinical Pharmacokinetic Characterization of Hernandonine
Chromatographic and Mass Spectrometric Techniques for Quantification in Biological Matrices
The accurate quantification of a drug candidate in biological matrices such as plasma, urine, or tissue homogenates is fundamental for pharmacokinetic studies. mdpi.comslideshare.net High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the predominant analytical approach for this purpose due to its high specificity, sensitivity, and throughput. nih.govmdpi.com
A typical method involves sample preparation to isolate the analyte from matrix interferences, followed by chromatographic separation and mass spectrometric detection. slideshare.net Sample preparation often employs protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). slideshare.netfrontiersin.org Protein precipitation, for instance, can be achieved by adding a solvent like acetonitrile (B52724) to a plasma sample, followed by centrifugation to remove the precipitated proteins. frontiersin.orge-century.us
Chromatographic separation is commonly performed on a reverse-phase column, such as a C18 column. nih.gove-century.usfrontiersin.org A mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to elute the compound of interest. nih.gove-century.usucl.ac.be A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the analyte from endogenous components. frontiersin.orgucl.ac.be
Detection by tandem mass spectrometry provides excellent selectivity and sensitivity. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. nih.govfrontiersin.org An internal standard (IS), a compound with similar chemical properties to the analyte, is added to the samples to correct for variability during sample preparation and analysis. frontiersin.org
While a specific, validated UPLC-MS/MS method for hernandonine has not been detailed in the reviewed literature, the table below outlines a representative method for a similar aporphine (B1220529) alkaloid, magnoflorine (B1675912), which illustrates the typical parameters. e-century.us
| Parameter | Condition |
| Instrumentation | UPLC system coupled to a tandem mass spectrometer (UPLC-MS/MS) |
| Sample Preparation | Protein precipitation with acetonitrile-methanol (9:1, v/v) e-century.us |
| Chromatographic Column | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) e-century.us |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile e-century.us |
| Elution | Gradient e-century.us |
| Ionization Mode | Positive Electrospray Ionization (ESI+) ucl.ac.be |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Nuciferine (for magnoflorine) e-century.us |
The development of such a method requires validation according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, recovery, and stability to ensure the data generated is reliable. mdpi.comibacon.com
Investigation of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Early in vitro assessment of ADME properties is crucial to predict the pharmacokinetic behavior of a drug candidate in humans. nih.govlifechemicals.com These assays help identify potential liabilities such as poor absorption or high protein binding.
Absorption The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs. medtechbcn.comevotec.com Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. evotec.commdpi.com
In this assay, cells are cultured on semi-permeable membranes in a transwell system, separating an apical (AP) compartment, representing the intestinal lumen, from a basolateral (BL) compartment, representing the blood circulation. medtechbcn.commdpi.com The test compound is added to the donor compartment (typically AP), and its appearance in the receiver compartment (BL) is measured over time, usually by LC-MS/MS. nih.gov The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is then calculated. nih.gov
A bidirectional assay, measuring transport from AP-to-BL and BL-to-AP, can also be performed to determine the efflux ratio (Papp(B-A)/Papp(A-B)). evotec.com An efflux ratio greater than two suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit its absorption. evotec.com
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Poor (<20%) |
| 1 - 10 | Moderate (20-70%) |
| > 10 | High (>70-100%) |
| Classification based on general correlations observed for a wide range of compounds. nih.gov |
Distribution Plasma protein binding (PPB) significantly influences a drug's distribution, as only the unbound fraction is free to diffuse into tissues and exert pharmacological effects. sygnaturediscovery.com High plasma protein binding can limit the free drug concentration available for action and clearance.
The extent of PPB is typically determined in vitro using methods like equilibrium dialysis or ultrafiltration. bioivt.comnih.gov In equilibrium dialysis, a plasma sample containing the drug is placed in a chamber separated by a semi-permeable membrane from a buffer-filled chamber. bioivt.com The system is allowed to reach equilibrium, after which the drug concentration in both chambers is measured to calculate the fraction unbound (fu). bioivt.com Ultrafiltration involves separating the free drug from the protein-bound drug by centrifuging the plasma through a filter that retains proteins. nih.gov
| Parameter | Method | Description |
| Fraction Unbound (fu) | Equilibrium Dialysis, Ultrafiltration bioivt.comnih.gov | The percentage of drug not bound to plasma proteins. bioivt.com |
| Binding Proteins | Human Serum Albumin (HSA), Alpha-1-acid glycoprotein (B1211001) (AAG) sygnaturediscovery.comnih.gov | Acidic drugs primarily bind to HSA, while basic drugs often bind to AAG. sygnaturediscovery.com |
Analysis of Compound Stability and Biotransformation Pathways
Understanding how a compound is metabolized is critical for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. nuvisan.comadmescope.com
Metabolic Stability In vitro metabolic stability assays are used to estimate a compound's susceptibility to metabolism, primarily by the liver. evotec.comnuvisan.com These assays measure the rate of disappearance of a parent compound when incubated with a metabolically active system, such as liver microsomes or hepatocytes. nuvisan.comsrce.hr
Liver microsomes are subcellular fractions containing key Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.comsrce.hr In a typical assay, the test compound is incubated with liver microsomes (from human or preclinical species) and the necessary cofactor, NADPH, at 37°C. srce.hrpharmaron.com Samples are taken at various time points, and the reaction is stopped. The remaining parent compound is quantified by LC-MS/MS. pharmaron.com
From the rate of disappearance, key pharmacokinetic parameters can be calculated:
In vitro half-life (t½): The time required for 50% of the compound to be metabolized.
Intrinsic clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. pharmaron.com
| Intrinsic Clearance (CLint) Classification (in human liver microsomes) | Interpretation |
| < 5 µL/min/mg protein | Low Clearance |
| 5 - 25 µL/min/mg protein | Intermediate Clearance |
| > 25 µL/min/mg protein | High Clearance |
| General classification for predicting in vivo hepatic clearance. srce.hr |
Biotransformation Pathways Metabolite identification (MetID) studies are performed to determine the chemical structures of metabolites and elucidate the biotransformation pathways. admescope.comenamine.net A compound is incubated with an in vitro system, often liver microsomes or hepatocytes, which contain both Phase I and Phase II enzymes. enamine.netresearchgate.net
The resulting sample is analyzed by high-resolution LC-MS/MS. enamine.netwaters.com By comparing the mass spectra of the samples to a control, potential metabolites can be detected. admescope.com The exact mass and fragmentation patterns are used to propose the structures of the metabolites and identify the sites of metabolic reactions (e.g., hydroxylation, demethylation, glucuronidation). nuvisan.comenamine.netwaters.com This information is vital for understanding whether metabolites might contribute to the drug's efficacy or toxicity and for ensuring that preclinical safety species are exposed to all significant human metabolites. nuvisan.com
Future Directions and Emerging Research Avenues for Hernandonine
Development of Hernandonine as a Chemical Probe for Fundamental Biological Research
A significant future avenue for this compound lies in its development as a chemical probe. researchgate.net Chemical probes are small molecules used to study the function of proteins and explore their roles in both normal cellular processes and disease mechanisms. researchgate.net For a compound to be an effective probe, it must be potent, cell-active, and selective for its target. nih.gov
This compound has shown promise in this area due to its specific interactions with key cellular machinery. Research has identified it as an inhibitor of RNA Polymerase I (Pol I) transcription. aacrjournals.org It induces the rearrangement of nucleolar proteins, a characteristic sign of transcription stress, and promotes the degradation of RPA194, the large catalytic subunit of Pol I. aacrjournals.orgnih.gov This makes this compound a valuable tool for dissecting the complex processes of ribosome biogenesis and the cellular stress responses that are activated when this pathway is disrupted. nih.govmdpi.com By using this compound, researchers can investigate the downstream consequences of Pol I inhibition in various cellular contexts, helping to validate this enzyme as a therapeutic target in diseases characterized by rapid cell proliferation, such as cancer. aacrjournals.orgmdpi.com
Furthermore, structure-guided screening studies have identified this compound as a potential inhibitor of dual-specificity protein kinase CLK1, a member of the "dark" kinome, which is a group of understudied protein kinases. researchgate.netdntb.gov.ua Developing this compound and its derivatives into selective chemical probes for CLK1 could illuminate the functions of this poorly understood protein family, potentially uncovering new targets for drug discovery. researchgate.net
Integration with Proteomics and Other Omics Technologies for Systems-Level Understanding
The integration of this compound research with "omics" technologies offers a powerful approach to gain a holistic, systems-level understanding of its biological effects. numberanalytics.comnumberanalytics.com Omics disciplines, such as proteomics (the large-scale study of proteins), transcriptomics (the study of RNA transcripts), and metabolomics, provide a comprehensive snapshot of the molecular changes within a cell or organism in response to a stimulus like this compound. researchgate.netnih.gov
A recent study on hepatocellular carcinoma (HCC) has already demonstrated the power of this approach. Using RNA-sequencing (RNA-seq), a transcriptomics method, researchers found that this compound treatment upregulates genes related to the p53 and Hippo signaling pathways. nih.gov This finding was crucial in uncovering the interplay between these pathways in this compound-induced autophagic cell death in cancer cells. nih.gov
Future research can expand on this by employing a multi-omics strategy.
Proteomics: Can identify the full spectrum of proteins that directly bind to this compound or whose expression levels and post-translational modifications change after treatment. This could confirm targets like RPA194 and potentially reveal new ones. nih.govnumberanalytics.com
Metabolomics: Can analyze how this compound affects cellular metabolism, providing insights into the metabolic reprogramming that occurs in response to its activity.
Interactomics: Can map the complex network of protein-protein, protein-DNA, and protein-RNA interactions that are modulated by the compound. nih.gov
By integrating these large datasets, researchers can construct detailed models of this compound's mechanism of action, moving beyond a single target to a comprehensive network-level view. figshare.com
Exploration of Polypharmacology and Multi-Target Engagement
Polypharmacology, the concept that a single drug can interact with multiple targets, is an increasingly important paradigm in drug discovery, particularly for complex, multifactorial diseases. researchgate.netnih.gov A multi-target drug can offer enhanced efficacy by modulating several disease-relevant pathways simultaneously. nih.gov this compound exhibits characteristics that make it a prime candidate for exploration within this framework.
Research has revealed that this compound engages multiple targets and pathways to exert its biological effects:
Antiviral Activity: In studies on the dengue virus, this compound was shown to inhibit the virus in the early stages of infection by influencing cholesterol-rich lipid rafts in the host cell membrane, a mechanism shared with other known endocytosis modulators. nih.gov It also demonstrated direct virucidal activity. nih.gov
Anti-cancer Activity: Its ability to inhibit cancer cell growth is linked to several mechanisms. It induces p53-dependent apoptosis by inhibiting RNA Polymerase I. aacrjournals.orgnih.gov In hepatocellular carcinoma, it also triggers autophagic cell death through the modulation of both p53 and YAP signaling pathways. nih.gov
Anti-inflammatory Effects: this compound and its derivatives have shown inhibitory effects on superoxide (B77818) anion production and elastase release in human neutrophils, indicating anti-inflammatory potential. researchgate.netnih.gov
This capacity to engage diverse targets—including RNA Polymerase I, the p53 and YAP pathways, and cell membrane lipid rafts—is the hallmark of a polypharmacological agent. nih.govaacrjournals.orgnih.gov Future research should focus on intentionally designing and evaluating this compound derivatives to optimize this multi-targeting profile, potentially leading to more effective therapies for diseases like cancer or viral infections where multiple cellular processes are dysregulated. researchgate.netnih.gov
Table 1: Observed Biological Activities and Molecular Targets of this compound This table is interactive. Click on the headers to sort.
| Biological Activity | Molecular Target/Mechanism | Reference(s) |
|---|---|---|
| Anti-cancer | Inhibition of RNA Polymerase I; Destabilization of RPA194 | aacrjournals.orgnih.gov |
| Anti-cancer | Induction of p53 and Hippo signaling pathways | nih.gov |
| Antiviral (Dengue) | Influence on cholesterol-rich lipid rafts; Virucidal activity | thailandmedical.newsnih.gov |
| Anti-inflammatory | Inhibition of superoxide anion production in neutrophils | researchgate.netnih.gov |
Advances in Synthetic Biology for Enhanced Biosynthesis and Diversification
While this compound is a natural product isolated from Hernandia nymphaeifolia, advances in synthetic biology present exciting opportunities to enhance its production and to create novel derivatives with improved properties. nih.govanr.fr Synthetic biology applies engineering principles to biological systems, allowing for the rational design and construction of new biosynthetic pathways. nih.gov
Two key approaches in synthetic biology could be applied to this compound:
Combinatorial Biosynthesis: This involves creating new combinations of biosynthetic genes, often from different organisms, to produce "unnatural" natural products. anr.fr Researchers could identify the gene cluster responsible for this compound biosynthesis in H. nymphaeifolia and then engineer it by adding or swapping enzymes (e.g., methyltransferases, hydroxylases) from other alkaloid pathways. This could generate a library of new this compound analogs with altered potency, selectivity, or metabolic stability. nih.gov
Heterologous Expression and Cell-Free Systems: The entire biosynthetic pathway for this compound could be transferred into a more manageable host organism, such as yeast or E. coli, for easier and more scalable production. nih.gov Furthermore, cell-free synthetic biology, which uses cellular extracts rather than whole cells, offers a rapid way to prototype and test engineered biosynthetic pathways without the constraints of a living cell wall or genome. nih.gov This accelerates the design-build-test cycle for creating new molecules. nih.gov
By applying these advanced techniques, the chemical diversity of this compound can be expanded far beyond what is found in nature. anr.fr This would provide a rich source of new compounds for screening as chemical probes or as leads for multi-target therapies, fully realizing the potential of the this compound scaffold. rsc.org
Q & A
Q. How should conflicting results in this compound’s cytotoxicity profiles across cancer subtypes be analyzed methodologically?
- Answer : Perform cluster analysis to identify subtype-specific sensitivity patterns (e.g., epithelial vs. mesenchymal lineages). Use Cox proportional hazards models to correlate this compound exposure with patient-derived xenograft outcomes. Publish negative results to reduce publication bias .
Data Presentation Guidelines
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
